molecular formula C17H14N2O3S B2688225 methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 391876-94-1

methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2688225
CAS No.: 391876-94-1
M. Wt: 326.37
InChI Key: BFKRFJXOORDPNZ-ISLYRVAYSA-N
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Description

Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a heterocyclic compound featuring a benzothiazole core fused with a carbamoyl-benzoate ester. This structure combines electron-rich aromatic systems with polar functional groups, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-19-13-5-3-4-6-14(13)23-17(19)18-15(20)11-7-9-12(10-8-11)16(21)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKRFJXOORDPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents Molecular Formula Key Functional Groups
Target Compound Benzothiazol-2-ylidene Methyl (benzoate ester), carbamoyl Not provided Ester, carbamoyl, conjugated dihydrobenzothiazole
4-(1,3-Benzothiazol-2-yl)-1... Benzothiazole Phenyl, pyrazol-5-one C₁₈H₁₅N₃OS Ketone, tertiary nitrogen, aromatic
Compound 9c Benzimidazole-triazole-thiazole Fluorophenyl, acetamide Not provided Amide, triazole, thiazole
EN300-7473307 Benzothiazol-2-ylidene Ethyl, quinolinium, sulfonate C₁₃H₁₄N₆O₄S Sulfonate, quinolinium, thiazolidinone
Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate Benzoate ester Ethoxy-oxo-phenylbutenyl C₂₂H₂₂N₂O₅ Ester, carbamoyl, α,β-unsaturated ketone

Key Observations :

  • The methyl benzoate group distinguishes it from ethyl esters (e.g., ) or sulfonate derivatives (e.g., ), influencing solubility and metabolic stability.
  • Unlike triazole-thiazole hybrids (), the benzothiazol-2-ylidene system may exhibit stronger π-π stacking interactions due to planar aromaticity.

Insights :

  • The target compound’s synthesis may parallel , where carbamoyl groups are introduced via coupling reactions. However, the absence of iodine displacement (as in ) suggests divergent mechanistic pathways.
  • Yields for analogs vary widely; the 75% yield in highlights efficient coupling methodologies that could be adapted for the target compound.

Spectral and Crystallographic Data

Table 3: NMR and Crystallographic Comparisons
Compound ¹H NMR Peaks (δ, ppm) Crystal System Space Group Reference
Target Compound Not provided Not provided Not provided N/A
Compound (2) 3.4 (CH₂), 4.3 (NH₂), 7.5–8.2 (aromatic) N/A N/A
Methyl (E)-4-((1-ethoxy...) 8.13 (d, J=8.1 Hz), 7.92 (d, J=8.2 Hz) N/A N/A
4-(1,3-Benzothiazol-2-yl)... Not reported Monoclinic P2₁/c

Analysis :

  • The target compound’s benzoate ester would likely show deshielded aromatic protons (δ >8.0) similar to , while NH protons in carbamoyl groups may resonate near δ 6–6.

Biological Activity

Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique chemical structure, featuring a benzothiazole ring fused with a benzoate ester, imparts significant biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H14_{14}N2_{2}O2_{2}S, with a molecular weight of approximately 286.35 g/mol. The compound's structure is characterized by the following features:

  • Benzothiazole Ring : This moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Benzoate Ester : This component enhances the lipophilicity of the molecule, potentially improving its bioavailability.

Synthesis

The synthesis typically involves a condensation reaction between 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine and methyl 4-formylbenzoate under acidic conditions. This reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Anticancer Activity

Research indicates that benzothiazole derivatives may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves:

  • Enzyme Inhibition : Compounds may inhibit enzymes such as topoisomerases or kinases.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.

A study demonstrated that similar benzothiazole derivatives effectively reduced cell viability in various cancer cell lines (e.g., HeLa and MCF-7), suggesting potential therapeutic applications for this compound.

The biological activity of this compound is hypothesized to involve:

  • Binding to Biological Targets : The compound may interact with specific proteins or enzymes, altering their function.
  • Modulation of Signaling Pathways : It may affect pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various benzothiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate activity compared to standard antibiotics.

Case Study 2: Anticancer Evaluation

A series of analogs were evaluated for their anticancer potential in vitro using MCF-7 breast cancer cells. This compound demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics.

Q & A

Basic: What is the recommended synthetic route for methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate, and how can purity be ensured?

The compound can be synthesized via a multi-step reaction starting with a benzothiazole precursor. A general approach involves:

  • Step 1: Condensation of 3-amino-4-hydroxybenzoate derivatives with aryl acids under reflux conditions (e.g., in polyphosphoric acid or DMF) to form the benzothiazole core .
  • Step 2: Introduction of the carbamoyl group via coupling reagents like EDCI or HOBt in anhydrous solvents (e.g., DCM or THF) .
  • Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Elemental analysis and NMR (¹H/¹³C) validate structural integrity .

Basic: What safety protocols are critical when handling this compound?

  • Toxicity: Classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use NIOSH-approved gloves, lab coats, and safety goggles .
  • Storage: Store in airtight containers at 2–8°C, away from light and moisture. Use explosion-proof refrigeration if volatile solvents are present .
  • Engineering Controls: Conduct reactions in fume hoods with local exhaust ventilation. Emergency eyewash stations and chemical showers must be accessible .

Advanced: How can reaction yields be optimized while minimizing side products?

  • Catalyst Screening: Test Cu(I) catalysts (e.g., CuI) for Suzuki-Miyaura cross-coupling steps, which improve regioselectivity .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Byproduct Mitigation: Monitor reaction progress via TLC. Quench unreacted intermediates with aqueous NaHCO₃ to prevent carbamate hydrolysis .

Advanced: How to resolve discrepancies in NMR and IR spectral data during characterization?

  • Contradiction Analysis: If ¹H NMR shows unexpected peaks, compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA) .
  • IR Validation: Assign carbonyl stretches (1650–1750 cm⁻¹) to specific functional groups (e.g., ester vs. carbamoyl). Use deuterated solvents to eliminate water interference .
  • X-ray Crystallography: Resolve ambiguities by growing single crystals (via slow evaporation in ethanol) and analyzing Hirshfeld surfaces .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on hydrogen bonding with the benzothiazole nitrogen and π-π stacking with aromatic residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .

Advanced: How do structural modifications influence bioactivity?

  • Substituent Effects: Replace the methyl group on the benzothiazole with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity. Test cytotoxicity via MTT assays on cancer cell lines .
  • Steric Hindrance: Introduce bulky substituents (e.g., 4-bromophenyl) to evaluate steric effects on target binding. Compare IC₅₀ values in enzyme inhibition assays .

Basic: What analytical techniques are essential for characterizing this compound?

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) assesses purity. GC-MS confirms molecular weight .
  • Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) assigns proton environments. High-resolution MS (ESI+) verifies the molecular formula .

Advanced: How do electron-donating/withdrawing groups affect stability and reactivity?

  • Electron-Withdrawing Groups (-NO₂, -CF₃): Increase electrophilicity of the carbamoyl moiety, accelerating nucleophilic attacks but risking hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH) .
  • Electron-Donating Groups (-OCH₃): Enhance solubility in polar solvents but reduce oxidative stability. Use cyclic voltammetry to assess redox behavior .

Advanced: What conditions destabilize the compound, and how can degradation be prevented?

  • Light Sensitivity: UV-Vis spectroscopy shows degradation peaks at 254 nm. Store in amber glass vials .
  • Thermal Degradation: TGA/DSC reveals decomposition above 150°C. Avoid heating during synthesis beyond 80°C .
  • Hydrolytic Stability: LC-MS identifies hydrolysis products (e.g., benzoic acid). Use anhydrous solvents and molecular sieves in reactions .

Advanced: How is biological activity evaluated in vitro?

  • Enzyme Assays: Test inhibition of acetylcholinesterase or COX-2 using Ellman’s reagent (412 nm) or fluorogenic substrates .
  • Cellular Uptake: Radiolabel the compound with ¹⁴C and measure accumulation in HepG2 cells via scintillation counting .

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